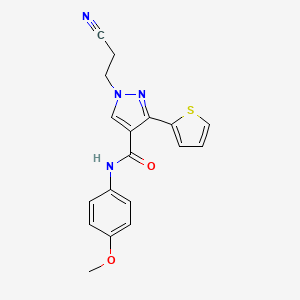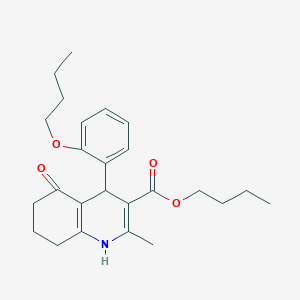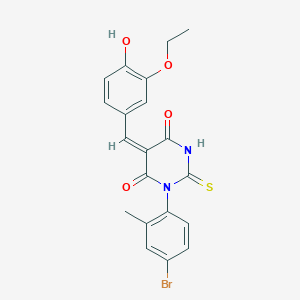![molecular formula C14H20N2O2S B5232007 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A involves its interaction with various molecular targets, including COX-2, nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A inhibits the activity of COX-2, which reduces the production of prostaglandins, a group of lipid compounds involved in inflammation. Moreover, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A inhibits the activation of NF-κB, a transcription factor involved in the regulation of immune responses, by preventing its translocation to the nucleus. Additionally, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A inhibits the activation of MAPK pathways, which are involved in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects
2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. Studies have demonstrated that 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Moreover, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A reduces the expression of COX-2, which is involved in the production of inflammatory mediators. Additionally, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A in lab experiments include its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and pain management. Moreover, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A exhibits low toxicity and high bioavailability, which make it a promising candidate for drug development. However, the limitations of using 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A in lab experiments include its limited solubility in water, which can affect its bioavailability and efficacy. Moreover, the synthesis of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A involves several steps, which can affect the purity and yield of the final product.
Direcciones Futuras
There are several future directions for the scientific research of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A, including its optimization for drug development, identification of its molecular targets, and evaluation of its efficacy in animal models. Moreover, the development of novel synthesis methods for 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A can improve its purity and yield, which can enhance its potential therapeutic applications. Additionally, the combination of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A with other drugs can enhance its efficacy and reduce its side effects. Overall, the scientific research of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A holds great promise for the development of novel therapeutic agents for various diseases.
In conclusion, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The scientific research of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A holds great promise for the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A involves several steps, including the reaction of 4-butylphenylacetic acid with thionyl chloride to form 4-butylphenylacetyl chloride. The resulting compound is then reacted with 2-amino-2-oxoethylthiolane to produce 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A has shown potential therapeutic applications in various scientific research fields, including cancer, inflammation, and pain management. Studies have demonstrated that 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Moreover, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway.
Propiedades
IUPAC Name |
2-[2-(4-butylanilino)-2-oxoethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-2-3-4-11-5-7-12(8-6-11)16-14(18)10-19-9-13(15)17/h5-8H,2-4,9-10H2,1H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYZYPKIKKKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Butylanilino)-2-oxoethyl]sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)

![1'-[3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5231937.png)
![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-4-methylbenzenesulfonamide](/img/structure/B5231951.png)

![2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5231976.png)
![4-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5231988.png)

![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5231998.png)
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)
![1-acetyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232034.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)